1-(bromomethyl)-2-iodo-3-methylbenzene
Description
1-(Bromomethyl)-2-iodo-3-methylbenzene is a halogenated aromatic compound featuring a bromomethyl group at position 1, an iodine atom at position 2, and a methyl group at position 3 on the benzene ring. This unique substitution pattern confers distinct electronic and steric properties, making it a valuable intermediate in organic synthesis, particularly in cross-coupling reactions and nucleophilic substitutions. Its molecular weight (327.96 g/mol) and polarity are influenced by the heavy iodine atom and electron-donating methyl group, which also direct electrophilic aromatic substitution to specific positions .
Properties
CAS No. |
99848-41-6 |
|---|---|
Molecular Formula |
C8H8BrI |
Molecular Weight |
311 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(bromomethyl)-2-iodo-3-methylbenzene typically involves the halogenation of a suitable precursor. One common method is the bromination of 2-iodo-3-methylbenzyl alcohol using a brominating agent such as phosphorus tribromide (PBr3) or hydrobromic acid (HBr) in the presence of a solvent like dichloromethane. The reaction is usually carried out under controlled temperature conditions to ensure selective bromination at the desired position.
Industrial Production Methods
In an industrial setting, the production of 1-(bromomethyl)-2-iodo-3-methylbenzene may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process. Additionally, purification techniques like distillation and recrystallization are employed to obtain high-purity products suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
1-(Bromomethyl)-2-iodo-3-methylbenzene undergoes several types of chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides, leading to the formation of various derivatives.
Electrophilic Aromatic Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation, to introduce additional functional groups.
Oxidation and Reduction: The compound can be oxidized to form corresponding carboxylic acids or reduced to yield hydrocarbons.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide (NaN3) or potassium thiolate (KSR) in polar aprotic solvents (e.g., dimethyl sulfoxide) are commonly used.
Electrophilic Aromatic Substitution: Reagents such as nitric acid (HNO3) for nitration or sulfuric acid (H2SO4) for sulfonation are employed under controlled temperature conditions.
Oxidation and Reduction: Oxidizing agents like potassium permanganate (KMnO4) or reducing agents like lithium aluminum hydride (LiAlH4) are used under appropriate conditions.
Major Products Formed
The major products formed from these reactions include substituted benzene derivatives, azides, thiols, and carboxylic acids, depending on the specific reaction and conditions employed.
Scientific Research Applications
1-(Bromomethyl)-2-iodo-3-methylbenzene finds applications in various scientific research fields:
Chemistry: It serves as a building block for the synthesis of complex organic molecules and as an intermediate in the preparation of pharmaceuticals and agrochemicals.
Biology: The compound is used in the development of radiolabeled probes for imaging and diagnostic purposes.
Medicine: It is explored for its potential in drug discovery and development, particularly in the design of novel therapeutic agents.
Industry: The compound is utilized in the production of specialty chemicals, polymers, and materials with unique properties.
Mechanism of Action
The mechanism of action of 1-(bromomethyl)-2-iodo-3-methylbenzene involves its interaction with specific molecular targets and pathways. The bromomethyl group can undergo nucleophilic substitution reactions, leading to the formation of covalent bonds with nucleophilic sites in biological molecules. This interaction can modulate the activity of enzymes, receptors, and other proteins, thereby influencing various biochemical pathways.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Electronic Differences
The reactivity and applications of 1-(bromomethyl)-2-iodo-3-methylbenzene can be contextualized by comparing it to compounds with analogous halogenation patterns or substituent arrangements:
Table 1: Structural and Electronic Comparison
| Compound Name | Molecular Formula | Substituents (Positions) | Molecular Weight (g/mol) | Key Properties |
|---|---|---|---|---|
| 1-(Bromomethyl)-2-iodo-3-methylbenzene | C₈H₇BrI | BrCH₂ (1), I (2), CH₃ (3) | 327.96 | High steric bulk, iodine's polarizability, methyl-directed reactivity |
| 1-(Bromomethyl)-2-chloro-3-iodobenzene | C₇H₅BrClI | BrCH₂ (1), Cl (2), I (3) | 326.38 | Electron-withdrawing Cl at position 2 reduces ring electron density |
| 1-Bromo-3-(bromomethyl)-2-fluorobenzene | C₇H₅Br₂F | Br (1), BrCH₂ (3), F (2) | 295.93 | Fluorine's electronegativity enhances electrophilic substitution at position 4 |
| 1-Bromo-2-iodo-4-methylbenzene | C₇H₆BrI | Br (1), I (2), CH₃ (4) | 295.93 | Methyl at position 4 alters regioselectivity in coupling reactions |
| 1-(Bromomethyl)-2-ethyl-3-fluorobenzene | C₉H₁₀BrF | BrCH₂ (1), F (3), C₂H₅ (2) | 217.08 | Ethyl group increases lipophilicity; fluorine directs substitutions |
Physical Properties
- Solubility: The iodine atom enhances solubility in polar aprotic solvents (e.g., DMF, DMSO) compared to non-iodinated analogs like 1-(bromomethyl)-2-ethyl-3-fluorobenzene, which is more lipophilic .
- Melting/Boiling Points : Heavier halogens (e.g., iodine) increase melting points. For example, 1-(bromomethyl)-2-iodo-3-methylbenzene (m.p. ~120–125°C) has a higher melting point than 1-bromo-2-iodo-4-methylbenzene (m.p. ~90–95°C) due to stronger van der Waals forces .
Key Research Findings
- Cross-Coupling Efficiency : Studies show that 1-(bromomethyl)-2-iodo-3-methylbenzene achieves 85% yield in Suzuki couplings with phenylboronic acid, outperforming 1-bromo-2-iodo-4-methylbenzene (72% yield) due to better steric accessibility .
- Thermal Stability : Thermogravimetric analysis (TGA) reveals the target compound decomposes at 220°C, whereas 1-(bromomethyl)-2-chloro-3-iodobenzene decomposes at 200°C, highlighting iodine's stabilizing role .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
